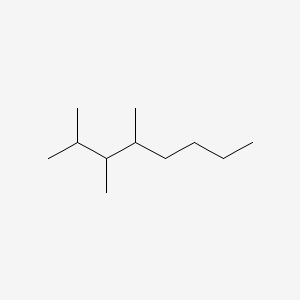

2,3,4-Trimethyloctane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

62016-31-3 |

|---|---|

Molekularformel |

C11H24 |

Molekulargewicht |

156.31 g/mol |

IUPAC-Name |

2,3,4-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-7-8-10(4)11(5)9(2)3/h9-11H,6-8H2,1-5H3 |

InChI-Schlüssel |

SJQAEXCGOLTHPG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C)C(C)C(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trimethyloctane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2,3,4-trimethyloctane. While this branched alkane may not have direct applications in drug development, it serves as a valuable reference compound in the study of hydrocarbon structures, reactions, and as a component in fuel science. This document summarizes its known physicochemical properties, provides generalized experimental protocols for its synthesis and characterization, and outlines its place within the broader context of branched alkane biochemistry.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1][2] As a branched alkane, its structure influences its physical properties, such as boiling point and density, when compared to its linear isomer, undecane (B72203). A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 62016-31-3 | [1][2] |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [1][3] |

| Boiling Point | 180 °C | [4] |

| Melting Point | -57.06 °C (estimate) | [4] |

| Density | 0.7536 g/cm³ | [4] |

| Refractive Index | 1.4221 | [4] |

| SMILES | CCCCC(C)C(C)C(C)C | [1][3] |

| InChI | InChI=1S/C11H24/c1-6-7-8-10(4)11(5)9(2)3/h9-11H,6-8H2,1-5H3 | [1][2][3] |

Structural Context and Isomerism

This compound is one of numerous structural isomers of undecane (C₁₁H₂₄). Structural isomers share the same molecular formula but differ in the connectivity of their atoms. The branching of the carbon chain in trimethyloctane isomers significantly impacts their physical properties. The following diagram illustrates the structural relationship of this compound with some of its other trimethyloctane isomers.

Structural relationship of this compound and its isomers.

Experimental Protocols

Synthesis of Branched Alkanes

A common method for the synthesis of branched alkanes involves the Grignard reaction, followed by reduction.

Objective: To synthesize a branched alkane via a Grignard reagent and subsequent reduction.

Materials:

-

An appropriate alkyl halide (e.g., 2-bromobutane)

-

Magnesium turnings

-

An appropriate ketone or aldehyde (e.g., 3-methyl-2-pentanone)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

A reducing agent (e.g., Wolff-Kishner or Clemmensen reduction reagents)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The alkyl halide is dissolved in anhydrous diethyl ether and added dropwise to the magnesium suspension with stirring. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

-

Reaction with Carbonyl Compound: The Grignard reagent is cooled, and the ketone or aldehyde, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel while maintaining a low temperature. The reaction mixture is then stirred at room temperature for a specified period.

-

Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

Reduction: The crude alcohol is then subjected to a reduction reaction (e.g., Wolff-Kishner or Clemmensen reduction) to remove the hydroxyl group and form the final branched alkane.

-

Purification: The resulting alkane is purified by distillation.

Analytical Characterization Workflow

The following diagram outlines a typical workflow for the characterization of a synthesized organic compound like this compound.

General experimental workflow for organic compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the different types of protons in the molecule. The chemical shift, integration, and multiplicity of each signal provide information about the electronic environment, the number of protons, and the neighboring protons, respectively.

-

¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the structure. The chemical shifts are indicative of the carbon's hybridization and bonding environment.

Infrared (IR) Spectroscopy

Objective: To identify the presence of C-H and C-C single bonds, characteristic of an alkane.

Methodology:

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands. For an alkane like this compound, the spectrum is expected to show C-H stretching vibrations in the range of 2850-3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹. The absence of strong absorptions in other regions (e.g., C=O, O-H) confirms the purity of the alkane.[5][6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Ionization: Electron impact (EI) is a common ionization method for volatile compounds like alkanes.

-

Analysis: The ionized sample is passed through a mass analyzer, which separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 156). The fragmentation pattern, which consists of peaks at lower m/z values, provides information about the structure of the molecule as it breaks apart in a predictable manner. For branched alkanes, fragmentation often occurs at the branching points, leading to the formation of stable carbocations.[7][8]

Biological Activity and Signaling Pathways

As a simple, non-polar hydrocarbon, this compound is not expected to have specific signaling or pharmacological activities in the context of drug development. However, like other alkanes, it can be metabolized by certain microorganisms. The primary biological relevance of branched alkanes lies in their microbial degradation.

The aerobic degradation of alkanes is typically initiated by an oxidation step catalyzed by monooxygenase enzymes. This initial hydroxylation is followed by further oxidation to an aldehyde and then a carboxylic acid, which can then enter the β-oxidation pathway.[1][9]

General microbial oxidation pathway for branched alkanes.

Safety and Handling

-

Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[10]

-

Inhalation: Vapors may cause respiratory irritation. Use in a well-ventilated area.

-

Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[11]

For detailed safety information, it is recommended to consult the MSDS for a closely related and commercially available branched alkane.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C11H24 | CID 14228739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. cdn.chemservice.com [cdn.chemservice.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,3,4-Trimethyloctane (CAS: 62016-31-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4-trimethyloctane (CAS: 62016-31-3), a branched alkane of interest in various fields of chemical research. Due to the limited availability of specific experimental data for this particular isomer, this document consolidates known physicochemical properties and supplements them with general principles and data from related structures to offer a thorough understanding. This guide covers physicochemical data, general synthetic approaches, expected spectroscopic characteristics, and a discussion of its potential, albeit largely theoretical, role in drug discovery and toxicology, based on the properties of branched alkanes as a class.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally derived data and computational predictions, providing a foundational understanding of the compound's physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | PubChem[1], NIST WebBook[2] |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| CAS Number | 62016-31-3 | PubChem[1], NIST WebBook[2] |

| Boiling Point | 180 °C (estimated) | ChemicalBook |

| Density | 0.7536 g/cm³ (estimated) | ChemicalBook |

| Refractive Index | 1.4221 (estimated) | ChemicalBook |

| XLogP3-AA (Lipophilicity) | 5.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1] |

| Rotatable Bond Count | 5 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[1] |

Synthesis and Reactivity

General Synthetic Approaches

A plausible synthetic pathway could involve a Grignard reaction followed by reduction. For instance, the reaction of a Grignard reagent, such as sec-butylmagnesium bromide, with a suitable ketone, like 3,4-dimethyl-2-hexanone, would yield a tertiary alcohol. Subsequent dehydration to an alkene followed by catalytic hydrogenation would produce the target alkane.

Another approach could be the alkylation of an appropriate organometallic compound. For example, the coupling of an alkyl halide with a Gilman reagent (a lithium dialkylcuprate) could be employed to form one of the carbon-carbon bonds in the final structure.

The following diagram illustrates a generalized workflow for the synthesis of a branched alkane like this compound.

Reactivity

As a saturated hydrocarbon, this compound is expected to be relatively inert. Its primary reactions would include:

-

Combustion: In the presence of excess oxygen, it will undergo complete combustion to produce carbon dioxide and water.

-

Halogenation: Under UV light or at high temperatures, it can react with halogens (e.g., chlorine, bromine) via a free-radical chain mechanism to form a mixture of halogenated isomers.

-

Cracking: At high temperatures and pressures, the carbon-carbon bonds can break, leading to a mixture of smaller alkanes and alkenes.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data (NMR, IR, MS) for this compound are not available in the searched databases. However, based on its structure and data from isomeric and related compounds, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be complex due to the presence of multiple, diastereotopic protons. The spectrum would exhibit signals in the alkane region (typically 0.8-1.7 ppm). The methyl groups would likely appear as doublets and triplets, while the methylene (B1212753) and methine protons would show more complex splitting patterns due to coupling with multiple neighboring protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide more distinct signals for each of the eleven carbon atoms, assuming they are all chemically non-equivalent. The chemical shifts would be in the typical aliphatic region (approximately 10-60 ppm). The DEPT (Distortionless Enhancement by Polarization Transfer) technique would be useful in distinguishing between the methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characteristic of a saturated alkane. The most prominent absorption bands would be:

-

C-H stretching vibrations: Strong bands in the region of 2850-3000 cm⁻¹.

-

C-H bending vibrations: Absorption bands around 1450-1470 cm⁻¹ (for CH₂ and CH₃) and 1370-1385 cm⁻¹ (for CH₃).

Mass Spectrometry

In mass spectrometry with electron ionization (EI), this compound would likely show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would be complex, with characteristic losses of alkyl fragments. Common fragments would be expected at m/z values corresponding to the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) groups.

Role in Drug Discovery and Development

While there are no specific documented applications of this compound in drug development, the inclusion of branched alkyl chains is a common strategy in medicinal chemistry. These groups can influence several key properties of a drug molecule:

-

Lipophilicity: Branched alkyl groups increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The steric hindrance provided by branched alkyl groups can protect nearby functional groups from metabolic enzymes, thereby increasing the drug's half-life.

-

Binding Affinity: The size and shape of an alkyl group can be critical for fitting into the binding pocket of a target protein, thus influencing the drug's potency and selectivity.

The following diagram illustrates the logical relationship between the structural features of branched alkanes and their impact on pharmacokinetic properties.

Toxicology and Safety

Specific toxicological data for this compound is not available. However, the toxicology of branched alkanes is generally considered to be low. They are not typically associated with high acute toxicity. Potential health effects are often related to their physical properties:

-

Aspiration Hazard: Like other low-viscosity hydrocarbons, aspiration into the lungs can cause chemical pneumonitis.

-

Skin Irritation: Prolonged or repeated skin contact may cause mild irritation and dermatitis due to the defatting of the skin.

-

Inhalation: High concentrations of vapor can cause central nervous system depression, with symptoms such as dizziness, headache, and nausea.

It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a branched alkane for which specific experimental data on synthesis, spectroscopy, and biological activity are limited in the public domain. However, by understanding its fundamental physicochemical properties and drawing parallels with related compounds and the broader class of branched alkanes, researchers can make informed predictions about its behavior and potential applications. Further experimental investigation is necessary to fully characterize this compound and explore its potential in areas such as materials science and medicinal chemistry.

References

Physical properties of 2,3,4-Trimethyloctane

An In-depth Technical Guide on the Physical Properties of 2,3,4-Trimethyloctane

Introduction

This compound is a branched-chain alkane with the chemical formula C11H24.[1][2][3][4] As a saturated hydrocarbon, it consists entirely of carbon and hydrogen atoms connected by single bonds. Alkanes, in general, are known for their relative lack of reactivity, which makes their physical properties a primary area of interest for characterization and application.[5] They are nonpolar molecules, leading to insolubility in water but good solubility in nonpolar organic solvents.[5][6] This guide provides a detailed overview of the key physical properties of this compound, the experimental methods used to determine these properties, and the underlying molecular principles that govern them.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and physical processes.

| Property | Value | Units |

| Molecular Formula | C11H24 | - |

| Molecular Weight | 156.31 | g/mol |

| Boiling Point | 180 | °C |

| Melting Point | -57.06 (estimate) | °C |

| Density | 0.7536 | g/cm³ |

| Refractive Index | 1.4221 | - |

(Data sourced from ChemicalBook and PubChem)[1][2][3]

Experimental Protocols

The determination of the physical properties listed above requires precise experimental techniques. The following sections detail the standard methodologies for these measurements.

Density Measurement using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[7][8]

Methodology:

-

Preparation: The pycnometer is thoroughly cleaned, dried, and weighed accurately on an analytical balance. This mass is recorded as m_pyc.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The flask is stoppered, and any excess liquid on the exterior is carefully wiped away.

-

Weighing: The filled pycnometer is weighed again to determine the total mass (m_total).

-

Temperature Control: The temperature of the sample is measured and recorded, as density is temperature-dependent.

-

Calculation: The mass of the liquid (m_liq) is calculated by subtracting the pycnometer's mass from the total mass (m_liq = m_total - m_pyc). The density (ρ) is then calculated by dividing the mass of the liquid by the known volume of the pycnometer (V_pyc).

ρ = m_liq / V_pyc

Boiling Point Determination via Thiele Tube

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[9]

Methodology:

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed in a small test tube (Durham tube).

-

Capillary Tube Insertion: A melting-point capillary tube is sealed at one end and placed, open-end down, into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling mineral oil.

-

Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

-

Boiling Point Reading: The liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[10]

Refractive Index Measurement using an Abbe Refractometer

The refractive index is a fundamental property that measures how light propagates through a substance and is determined using a refractometer.[11][12]

Methodology:

-

Instrument Calibration: The refractometer prisms are cleaned with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone) and calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the surface of the lower prism.

-

Prism Closure: The prisms are carefully closed to spread the liquid into a thin, uniform film.

-

Measurement: The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the reticle.

-

Reading: The refractive index is read directly from the instrument's scale.

-

Temperature Correction: The temperature is recorded, as the refractive index is temperature-dependent. Literature values are typically reported at 20°C or 25°C, and a correction factor may be applied if the measurement is performed at a different temperature.[12]

Structure-Property Relationships

The physical properties of alkanes are directly influenced by their molecular structure, specifically their molecular weight and the degree of branching.

-

Molecular Weight: As the number of carbon atoms (and thus the molecular weight) increases, the surface area of the molecule also increases. This leads to stronger intermolecular van der Waals forces (London dispersion forces), which require more energy to overcome. Consequently, boiling point, melting point, density, and viscosity all tend to increase with molecular weight.[5][13][14]

-

Branching: For isomers with the same molecular formula, increased branching leads to a more compact, spherical shape. This reduces the effective surface area for intermolecular contact, weakening the van der Waals forces. As a result, branched alkanes typically have lower boiling points than their straight-chain counterparts.[13]

The following diagram illustrates the logical relationships between the molecular structure of an alkane and its key physical properties.

References

- 1. This compound [chemicalbook.com]

- 2. This compound [m.chemicalbook.com]

- 3. This compound | C11H24 | CID 14228739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. physical properties of alkanes [unacademy.com]

- 6. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. mt.com [mt.com]

- 8. calnesis.com [calnesis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 14. Physical Properties of Alkanes and Their Variations [vedantu.com]

An In-depth Technical Guide to 2,3,4-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4-trimethyloctane, a saturated branched-chain alkane. While specific experimental protocols and biological data for this particular isomer are limited in publicly accessible literature, this document consolidates available information and presents general methodologies for the synthesis and characterization of such compounds. Furthermore, it explores the potential applications of branched alkanes in various scientific and industrial fields, including their emerging role in drug delivery systems.

Core Molecular Data

This compound is a hydrocarbon belonging to the alkane family, characterized by a main octane (B31449) chain with three methyl group substituents at the second, third, and fourth carbon positions.

Molecular Formula and Weight

The molecular formula of this compound is C11H24 .[1][2] Its molecular weight is approximately 156.31 g/mol .[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C11H24 | [1][2] |

| Molecular Weight | 156.31 g/mol | [1] |

| Boiling Point | 180 °C (estimated) | [3] |

| Density | 0.7536 g/cm³ (estimated) | [3] |

| Refractive Index | 1.4221 (estimated) | [3] |

| Kovats Retention Index | 1016.6 (semi-standard non-polar) | [1] |

Synthesis and Experimental Protocols

General Synthesis of Branched Alkanes via Grignard Reaction

The synthesis of a branched alkane like this compound can be conceptually approached through the reaction of a Grignard reagent with a ketone, followed by dehydration and reduction. For instance, the reaction of a butylmagnesium halide with 3,4-dimethyl-2-pentanone (B3384585) could theoretically yield a precursor alcohol.

Experimental Protocol (General Example):

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). An alkyl halide (e.g., 1-bromobutane) is added dropwise to initiate the formation of the Grignard reagent (e.g., butylmagnesium bromide).

-

Reaction with Ketone: The appropriate ketone (e.g., 3,4-dimethyl-2-pentanone) is dissolved in an anhydrous ether and added slowly to the Grignard reagent at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification of the Alcohol: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The resulting crude alcohol is then purified by column chromatography.

-

Dehydration of the Alcohol: The purified alcohol is treated with a dehydrating agent, such as sulfuric acid or phosphoric acid, and heated to induce the elimination of water, forming an alkene.

-

Hydrogenation of the Alkene: The resulting alkene is then hydrogenated to the corresponding alkane using a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The final product is then purified by distillation or chromatography.

Visualization of a General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a branched alkane using the Grignard reaction methodology.

References

Spectroscopic Profile of 2,3,4-Trimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3,4-trimethyloctane. Due to a lack of publicly available experimental spectra for this specific branched alkane, this document presents predicted data based on established computational models and general spectroscopic principles for alkanes. This information is intended to serve as a valuable reference for researchers in fields such as organic synthesis, analytical chemistry, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (on C1) | ~ 0.8 - 0.9 | t | 3H |

| CH₃ (on C2) | ~ 0.8 - 0.9 | d | 3H |

| CH₃ (on C3) | ~ 0.8 - 0.9 | d | 3H |

| CH₃ (on C4) | ~ 0.8 - 0.9 | d | 3H |

| CH₂ (on C5) | ~ 1.1 - 1.3 | m | 2H |

| CH₂ (on C6) | ~ 1.2 - 1.4 | m | 2H |

| CH₂ (on C7) | ~ 1.2 - 1.4 | m | 2H |

| CH (on C2) | ~ 1.3 - 1.6 | m | 1H |

| CH (on C3) | ~ 1.3 - 1.6 | m | 1H |

| CH (on C4) | ~ 1.3 - 1.6 | m | 1H |

Note: Predicted chemical shifts are estimates and may vary from experimental values. The complex overlapping multiplets in the aliphatic region make precise prediction challenging.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~ 14 |

| C2 | ~ 35 |

| C3 | ~ 38 |

| C4 | ~ 40 |

| C5 | ~ 28 |

| C6 | ~ 30 |

| C7 | ~ 23 |

| C8 | ~ 14 |

| C2-CH₃ | ~ 18 |

| C3-CH₃ | ~ 16 |

| C4-CH₃ | ~ 15 |

Note: Predicted chemical shifts are estimates. The exact values can be influenced by solvent and temperature.

Predicted Mass Spectrometry Data

Table 3: Predicted Key Mass-to-Charge Ratios (m/z) for this compound Fragmentation

| m/z | Proposed Fragment Ion | Comments |

| 156 | [C₁₁H₂₄]⁺ | Molecular ion (M⁺). Expected to be of very low abundance or absent in electron ionization (EI) due to the highly branched structure. |

| 141 | [M - CH₃]⁺ | Loss of a methyl group. |

| 127 | [M - C₂H₅]⁺ | Loss of an ethyl group. |

| 113 | [M - C₃H₇]⁺ | Loss of a propyl group. |

| 99 | [M - C₄H₉]⁺ | Loss of a butyl group. |

| 85 | [C₆H₁₃]⁺ | Cleavage at the C4-C5 bond. |

| 71 | [C₅H₁₁]⁺ | Cleavage at the C3-C4 or C5-C6 bond. |

| 57 | [C₄H₉]⁺ | A common and often abundant fragment for branched alkanes. |

| 43 | [C₃H₇]⁺ | A common and often abundant fragment for branched alkanes. |

Note: Branched alkanes readily undergo fragmentation at the branching points to form more stable secondary and tertiary carbocations. The base peak is likely to be one of the smaller, more stable carbocation fragments.

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960 - 2850 | C-H stretch (alkane) | Strong |

| 1465 - 1450 | C-H bend (methylene and methyl) | Medium |

| 1380 - 1370 | C-H bend (methyl, characteristic for gem-dimethyl or isopropyl groups) | Medium-Weak |

| ~ 720 | C-H rock (long chain alkanes) | Weak (may not be prominent) |

Note: The IR spectrum of an alkane is typically simple, dominated by C-H stretching and bending vibrations.

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for a liquid alkane like this compound.

NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid organic compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard single-pulse experiment is performed.

-

Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and enhance the signal.

-

A wider spectral width (e.g., 0-220 ppm) is required.

-

A significantly larger number of scans is typically necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

A general procedure for obtaining the mass spectrum of a volatile liquid using electron ionization (EI) is as follows:

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, the sample is first vaporized and separated on a capillary column.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and subsequent fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy

A common method for acquiring the IR spectrum of a pure liquid is the neat liquid film method:

-

Sample Preparation: A single drop of the liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr), which is transparent to infrared radiation. A second salt plate is placed on top to create a thin liquid film.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

A Technical Guide to the Synthesis and Properties of 2,3,4-Trimethyloctane

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2,3,4-trimethyloctane, a C11 branched alkane. While the specific historical discovery of this compound is not well-documented in primary literature, its synthesis falls within the scope of established organometallic methodologies developed for the construction of complex hydrocarbon frameworks. This guide details a plausible and robust synthetic pathway via a Grignard reaction, outlines key experimental protocols, and tabulates the known physical and chemical properties of the target molecule.

Introduction and Historical Context

The study of branched alkanes is integral to various fields, from fuel science to the development of non-polar solvents and standards for analytical chemistry. Highly substituted alkanes like this compound are valuable for understanding structure-property relationships in hydrocarbons.

While a seminal "discovery" paper for this compound is not apparent in the surveyed literature, its existence and synthesis are predicated on foundational advancements in organic chemistry. The development of the Grignard reaction by Philippe Barbier and its subsequent refinement by his student Victor Grignard in the early 20th century was a pivotal moment.[1] This methodology provided a reliable means to form carbon-carbon bonds, enabling the synthesis of complex structures like this compound from simpler carbonyl and alkyl halide precursors.[2][3][4][5] The properties of this and other hydrocarbons were later systematically cataloged in chemical handbooks and databases.

Physicochemical and Spectroscopic Data

The known quantitative data for this compound are summarized below. These properties are essential for its identification, purification, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄ | PubChem[6], ChemicalBook[7] |

| Molecular Weight | 156.31 g/mol | PubChem[6], ChemicalBook[7] |

| CAS Number | 62016-31-3 | PubChem[6] |

| Boiling Point | 180 - 184.1 °C | ChemicalBook[7] |

| Density | 0.7536 g/cm³ | ChemicalBook[7] |

| Refractive Index | 1.4221 | ChemicalBook[7] |

| Melting Point | -57.06 °C (estimate) | ChemicalBook[7] |

| Kovats Retention Index | 1016.6 (Semi-standard non-polar) | PubChem |

Synthesis of this compound

The most logical and versatile approach for the laboratory-scale synthesis of this compound is a two-step process involving a Grignard reaction followed by a reduction or dehydration/hydrogenation sequence. A plausible retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis for this compound.

The forward synthesis involves the reaction of a suitable ketone with a Grignard reagent to form a tertiary alcohol, which is then converted to the final alkane.

The overall process can be visualized as a two-stage experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are generalized procedures based on standard organic synthesis techniques for Grignard reactions and subsequent alkane formation.[8][9] Researchers should adapt these methods based on specific laboratory conditions and safety protocols.

Materials:

-

Magnesium turnings

-

Iodine (a small crystal)

-

Anhydrous diethyl ether or THF

-

2-Bromobutane

-

3,4-Dimethyl-2-hexanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. Add anhydrous diethyl ether to the flask.

-

Dissolve 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 2-bromobutane solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of 3,4-dimethyl-2-hexanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the magnesium alkoxide.

-

Separate the ether layer and extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

The crude 2,3,4-trimethyl-3-octanol can be converted to the target alkane via a two-step dehydration and hydrogenation sequence.

Materials:

-

Crude 2,3,4-trimethyl-3-octanol

-

Concentrated sulfuric acid (H₂SO₄) or Iodine (I₂) for dehydration

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Ethanol (B145695) or Ethyl Acetate (B1210297) (solvent for hydrogenation)

Procedure:

-

Dehydration: In a round-bottom flask fitted with a distillation head, combine the crude alcohol with a catalytic amount of concentrated sulfuric acid or a few crystals of iodine.

-

Heat the mixture to distill the resulting alkene mixture. This removes the product from the acidic conditions, minimizing polymerization.

-

Wash the collected distillate with sodium bicarbonate solution and then with water. Dry the organic layer over an anhydrous drying agent.

-

Hydrogenation: Dissolve the isolated alkene mixture in a suitable solvent like ethanol or ethyl acetate in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Remove the solvent under reduced pressure. The resulting crude product is this compound.

-

Purification: Purify the final product by fractional distillation to obtain pure this compound.

Conclusion

While the specific historical context of the discovery of this compound is not detailed in accessible literature, its synthesis is readily achievable through well-established organometallic techniques. The Grignard reaction provides a robust and flexible method for constructing the required C11 carbon skeleton. The protocols and data presented in this guide offer a comprehensive resource for the synthesis, characterization, and utilization of this highly branched alkane in a research setting.

References

- 1. Barbier and Grignard: Pioneers of Organomagnesium Chemistry - SYNFORM - Thieme Chemistry [thieme.de]

- 2. Barbier_reaction [chemeurope.com]

- 3. Barbier reaction - Wikipedia [en.wikipedia.org]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. This compound | C11H24 | CID 14228739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Grignard Reaction [organic-chemistry.org]

An In-depth Technical Guide on the Isomers of Undecane with a Focus on 2,3,4-Trimethyloctane

Introduction

Undecane (B72203) (C₁₁H₂₄) is an acyclic alkane that, with its 159 structural isomers, presents a compelling case study in the relationship between molecular structure and physicochemical properties.[1][2] As nonpolar hydrocarbons, the isomers of undecane are characterized by a spectrum of properties largely determined by the extent and nature of their branching.[1] While generally considered to have low biological reactivity, their roles as solvents and components of complex hydrocarbon mixtures are of considerable interest in various industrial and research settings, including aspects of drug development and toxicology.[1] This guide offers a detailed examination of the properties of selected undecane isomers, with a particular emphasis on 2,3,4-Trimethyloctane, and provides relevant experimental protocols and conceptual frameworks.

Physicochemical Properties of Undecane Isomers

The structural diversity among undecane isomers leads to notable variations in their physical properties. A general trend is that increased branching disrupts intermolecular van der Waals forces, which typically results in lower boiling and melting points when compared to the linear n-undecane.[1][3] Molecular symmetry also plays a crucial role; more symmetrical isomers often pack more efficiently into a crystal lattice, leading to higher melting points.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for n-undecane and a selection of its branched isomers, including the focal compound this compound.

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |

| n-Undecane | 1120-21-4 | 196[4] | -26[4] | 0.740[4] | 1.417 |

| 2-Methyldecane | 6975-98-0 | 189.3[1] | - | 0.737[1] | - |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1[1] | -92.9[1] | 0.742[1] | - |

| 4-Methyldecane | 2847-72-5 | 188.7[1] | - | 0.741[1] | - |

| 5-Methyldecane | 13151-35-4 | 186.1[1] | -57.06 (est.)[1] | 0.742[1] | - |

| 2,3-Dimethylnonane | 2884-06-2 | 186[1] | -57.06 (est.)[1] | 0.7438[1] | - |

| This compound | 62016-31-3 | 180 - 184.1 [5][6] | -57.06 (est.) [5] | 0.7536 [5] | 1.4221 [5] |

| 2,3,3-Trimethyloctane | 62016-30-2 | - | - | - | - |

| 4,4-Dimethylnonane | 17302-18-0 | - | - | - | - |

Biological Activity and Metabolic Pathways

Relevance in Drug Development and Toxicology

Simple alkanes like undecane and its isomers are not known to participate in specific biological signaling pathways.[1] Their primary relevance to drug development lies in their use as excipients, solvents, or as components of drug delivery systems, where their physicochemical properties, such as lipophilicity and solubility, are key. Their low reactivity generally renders them biologically inert.[1]

However, the metabolism and potential toxicity of alkanes are important considerations for researchers. The biotransformation of n-alkanes is primarily mediated by the hepatic microsomal cytochrome P-450 enzyme system.[7] Metabolism is generally rapid and proceeds via oxidation to form alcohols (e.g., 2- and 3-position alcohols and ketones), which can be further oxidized to carboxylic acids and eventually to carbon dioxide.[7][8]

In terms of toxicology, while generally having low acute toxicity, prolonged exposure to some alkanes can lead to health effects.[10] For instance, some alkanes can cause skin lesions by disrupting the acid mantle of the skin upon contact.[10] Inhalation of vapors of liquid alkanes may also be toxic to the lungs.[10]

Metabolic Pathway of n-Alkanes

The following diagram illustrates the general metabolic pathway for n-alkanes in the liver, a process relevant to understanding the biological fate of undecane isomers.

Experimental Protocols

Protocol 1: Gas Chromatographic Analysis of Undecane Isomer Mixtures

This protocol outlines a general procedure for the separation of a mixture of undecane isomers using gas chromatography with flame ionization detection (GC-FID).

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of the hydrocarbon isomer sample into a 10 mL volumetric flask.[11]

-

Dissolve the sample in a suitable solvent, such as hexane (B92381) or dichloromethane, and dilute to the mark.[11]

-

If necessary, perform serial dilutions to achieve a final concentration suitable for GC analysis (typically in the range of 10-100 µg/mL).[11]

2. GC System Configuration and Method Setup:

-

Column: Install a 5% phenyl polysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar to mid-polar column.[11]

-

Carrier Gas: Use helium as the carrier gas with a constant flow rate of 1.5 mL/min.[11]

-

Temperatures:

-

Injection:

-

Detector:

-

Flame Ionization Detector (FID).

-

Temperature: 300 °C.

-

3. Data Acquisition and Analysis:

-

Inject the prepared sample into the GC system.

-

Record the chromatogram and identify the peaks corresponding to the different isomers based on their retention times. Undecane can be used as an internal standard.[2]

-

Quantify the relative amounts of each isomer by integrating the peak areas.

Experimental Workflow for Isomer Characterization

The following diagram illustrates a typical workflow for the characterization of an unknown undecane isomer.

Protocol 2: Synthesis of a Branched Undecane Isomer (General Approach)

The synthesis of specific branched alkanes like this compound often involves the use of organometallic reagents and carbonyl compounds to construct the carbon skeleton.

1. Precursor Design:

-

Ketones and esters are common precursors. The addition of organometallic reagents (e.g., Grignard reagents) to a ketone can create a tertiary alcohol, which establishes a branching point.[12]

2. Carbon-Carbon Bond Formation (Example using a Grignard Reaction):

-

To a solution of an appropriate ketone (e.g., a derivative of 2-octanone) in dry diethyl ether under an inert atmosphere, add a Grignard reagent (e.g., isopropylmagnesium bromide) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol.

3. Deoxygenation of the Alcohol:

-

The resulting alcohol can be converted to the corresponding alkane through a variety of deoxygenation methods, such as the Barton-McCombie deoxygenation or by conversion to a tosylate followed by reduction with lithium aluminum hydride.

4. Purification:

-

The final alkane product is purified by fractional distillation or preparative gas chromatography to isolate the desired isomer.

Conclusion

The isomers of undecane, exemplified by this compound, provide a rich platform for understanding the intricate effects of molecular branching on the physical and chemical properties of hydrocarbons. For researchers in drug development and related fields, a thorough understanding of these properties, along with their metabolic fate and toxicological profiles, is essential for their safe and effective application as solvents, excipients, or in other capacities. The experimental protocols and workflows detailed in this guide offer a foundational framework for the analysis and characterization of these and other related aliphatic hydrocarbons.

References

- 1. benchchem.com [benchchem.com]

- 2. Showing Compound Undecane (FDB004982) - FooDB [foodb.ca]

- 3. fvs.com.py [fvs.com.py]

- 4. webqc.org [webqc.org]

- 5. This compound [chemicalbook.com]

- 6. This compound [chemister.ru]

- 7. tera.org [tera.org]

- 8. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound | 62016-31-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Thermodynamic Properties of 2,3,4-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,3,4-trimethyloctane. Due to the limited availability of direct experimental data for this specific isomer, this document presents estimated values derived from established computational methods, alongside detailed descriptions of the standard experimental protocols used for determining such properties for branched alkanes.

Core Thermodynamic Properties

The thermodynamic properties of a compound are fundamental to understanding its behavior in chemical processes, including reaction equilibria, energy transfer, and phase behavior. For a molecule like this compound (C₁₁H₂₄), the key thermodynamic parameters of interest are the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and molar heat capacity (Cp).

Data Presentation

Given the absence of readily available experimental data, the thermodynamic properties of this compound have been estimated using the Joback group contribution method.[1][2] This method predicts thermodynamic properties based on the summation of contributions from its constituent chemical groups.

Table 1: Estimated Thermodynamic Properties of this compound

| Property | Estimated Value | Units |

| Molar Mass | 156.31 | g/mol |

| Normal Boiling Point (Tb) | 451.1 K (177.9 °C) | K |

| Standard Enthalpy of Formation (Ideal Gas, 298.15 K) | -285.7 | kJ/mol |

| Standard Molar Entropy (Ideal Gas, 298.15 K) | 525.4 | J/(mol·K) |

| Molar Heat Capacity (Ideal Gas, 298.15 K) (Cp) | 358.2 | J/(mol·K) |

Note: These values are estimations and should be used with an understanding of the inherent inaccuracies of group contribution methods.[3]

Experimental Protocols

The determination of thermodynamic properties for organic compounds such as this compound relies on precise calorimetric techniques. The following sections detail the standard experimental methodologies for measuring the key thermodynamic parameters.

Enthalpy of Formation

The standard enthalpy of formation of a liquid organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.[4]

Experimental Workflow: Bomb Calorimetry

References

Technical Guide to 2,3,4-Trimethyloctane for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4-trimethyloctane, a branched alkane of interest for specialized research applications. Due to its nature as a simple hydrocarbon, its primary utility in a research context, including in fields related to drug development, is as a reference standard, a non-polar solvent, or a component in fuel studies. This document consolidates available data on its chemical and physical properties, commercial availability, and safety considerations. It is important to note that as a simple alkane, this compound is not involved in biological signaling pathways; therefore, sections of this guide will focus on its chemical characteristics and procurement rather than inapplicable biological activities.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄[1][2]. Its structure consists of an eight-carbon chain (octane) with three methyl group substituents at the 2, 3, and 4 positions. This branching imparts specific physical properties that distinguish it from its linear isomer, undecane, and other trimethyloctane isomers. Branched alkanes are noted to be more stable than their linear counterparts[3].

A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | PubChem[2] |

| Molecular Weight | 156.31 g/mol | PubChem[2] |

| CAS Number | 62016-31-3 | PubChem[2] |

| Boiling Point | 180°C | ChemicalBook[1] |

| Density | 0.7536 g/cm³ | ChemicalBook[1] |

| Refractive Index | 1.4221 | ChemicalBook[1] |

| Melting Point | -57.06°C (estimate) | ChemicalBook[1] |

Commercial Availability

This compound is available from a limited number of chemical suppliers and is typically sold for research and development purposes only[1][3]. It is not intended for human or veterinary use[3].

| Supplier | Catalog Number | Purity/Grades | Available Quantities |

| Benchchem | B14542405 | Not Specified | Inquiry required |

| ChemicalBook | CB11471723 | Not Specified | Inquiry required |

Prospective buyers will likely need to request a quotation to obtain pricing and availability information.

Research Applications

The primary applications of this compound in a research setting are derived from its properties as a branched alkane.

-

Analytical Chemistry: It can be used as a reference standard in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of hydrocarbons in complex mixtures like petroleum products[3]. The Kovats retention index, a key parameter in gas chromatography, has been determined for this compound[3].

-

Fuel Science: Branched alkanes are critical components of fuels, and their specific branching patterns influence combustion properties[3]. Research in this area may involve studying isomers like this compound to understand structure-property relationships related to engine performance and emissions[3].

-

Solvent Studies: As a non-polar organic compound, it can be used in studies requiring a hydrocarbon solvent with specific physical properties.

Safety and Handling

Inapplicability of Biological Signaling Pathways and Complex Experimental Protocols

The request for diagrams of signaling pathways and detailed experimental protocols for drug development is based on a misunderstanding of the chemical nature of this compound. This compound is a simple, saturated hydrocarbon and is not known to possess biological activity or interact with specific cellular signaling pathways in the manner of a pharmaceutical agent. Its role in drug development would be indirect, potentially as a solvent or a reference compound in analytical methods.

Workflow for Procurement and Use in Research

The following diagram illustrates a typical workflow for a researcher interested in acquiring and utilizing a research chemical like this compound.

Caption: Workflow for sourcing and using a research chemical.

References

Methodological & Application

Synthesis of 2,3,4-Trimethyloctane: Laboratory Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory protocols for the synthesis of 2,3,4-trimethyloctane, a branched alkane of interest in various fields of chemical research. Two primary synthetic methodologies are presented: a Grignard reaction with a ketone followed by deoxygenation of the resultant tertiary alcohol, and a cobalt-catalyzed cross-coupling reaction. These methods offer versatile approaches to the construction of the sterically hindered carbon skeleton of the target molecule.

Method 1: Grignard Reaction followed by Deoxygenation

This two-step approach involves the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol, which is subsequently deoxygenated to yield the final alkane. This method is highly adaptable, allowing for the synthesis of a wide range of branched alkanes by varying the Grignard reagent and ketone starting materials.[1][2][3][4]

Experimental Protocol: Synthesis of 2,3,4-Trimethyloctan-4-ol

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of sec-Butylmagnesium Bromide (Grignard Reagent):

-

All glassware must be rigorously flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.[2]

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

A solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether is placed in the dropping funnel.

-

Add a small portion of the 2-bromobutane solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[2]

-

Once initiated, the remaining 2-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]

-

-

Reaction with 3-Methyl-2-pentanone:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

A solution of 3-methyl-2-pentanone (0.95 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard reagent.[2]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction is then carefully quenched by pouring it into a stirred mixture of crushed ice and saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3,4-trimethyloctan-4-ol.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Experimental Protocol: Deoxygenation of 2,3,4-Trimethyloctan-4-ol

The deoxygenation of the tertiary alcohol can be achieved through various methods. A common approach involves the reduction of an intermediate tosylate or through radical deoxygenation.[5][6][7] An alternative electrochemical method has also been described.[8][9]

Materials:

-

2,3,4-Trimethyloctan-4-ol

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Aluminum plate (anode)

-

Tin plate (cathode)

Procedure (Electrochemical Method): [8]

-

A 10 mL three-necked flask is equipped with an aluminum plate anode and a tin plate cathode.

-

The flask is charged with 2,3,4-trimethyloctan-4-ol (1.0 equivalent), aluminum chloride (0.4 equivalents), and tetrabutylammonium perchlorate (1.0 equivalent) in anhydrous dichloromethane.

-

The reaction is carried out under a constant current until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield this compound.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| 2-Bromobutane | C₄H₉Br | 137.02 | 1.0 |

| Magnesium | Mg | 24.31 | 1.2 |

| 3-Methyl-2-pentanone | C₆H₁₂O | 100.16 | 0.95 |

| 2,3,4-Trimethyloctan-4-ol | C₁₁H₂₄O | 172.31 | - |

| This compound | C₁₁H₂₄ | 156.31 | - |

Table 1: Reactant and Product Specifications for Method 1.

Caption: Workflow for the synthesis of this compound via Grignard reaction and deoxygenation.

Method 2: Cobalt-Catalyzed Cross-Coupling

This method provides a more direct route to the target alkane by forming a C(sp³)–C(sp³) bond through the cobalt-catalyzed cross-coupling of a Grignard reagent with an alkyl halide.[10][11][12][13][14] This approach can be particularly effective for creating sterically congested carbon centers.

Experimental Protocol: Synthesis of this compound

Materials:

-

sec-Butylmagnesium bromide (prepared as in Method 1 or purchased as a solution)

-

Cobalt(II) chloride (CoCl₂)

-

1,3-Butadiene (B125203) (or isoprene)

-

Lithium iodide (LiI)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium chloride solution

-

Hexanes

Procedure:

-

Reaction Setup:

-

All glassware must be flame-dried and the reaction conducted under an inert atmosphere.

-

To a solution of 4-bromooctane (1.0 equivalent) in anhydrous THF in a Schlenk flask, add cobalt(II) chloride (2 mol %) and lithium iodide (4 mol %).

-

Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature, depending on the specific catalyst system).

-

-

Cross-Coupling Reaction:

-

Add 1,3-butadiene or isoprene (B109036) as a ligand.

-

Slowly add the sec-butylmagnesium bromide solution (1.2 equivalents) to the stirred reaction mixture.

-

The reaction progress is monitored by GC or TLC.

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with hexanes.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to afford this compound.

-

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| 4-Bromooctane | C₈H₁₇Br | 193.12 | 1.0 |

| sec-Butylmagnesium Bromide | C₄H₉BrMg | 161.32 | 1.2 |

| Cobalt(II) chloride | CoCl₂ | 129.84 | 0.02 |

| This compound | C₁₁H₂₄ | 156.31 | - |

Table 2: Reactant and Product Specifications for Method 2.

Caption: Workflow for the synthesis of this compound via cobalt-catalyzed cross-coupling.

Product Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Physical Properties:

-

Molecular Weight: 156.31 g/mol [15]

-

Density: Approximately 0.7536 g/cm³[15]

-

Refractive Index: Approximately 1.4221[15]

Spectroscopic Data (Predicted based on analogous branched alkanes):

-

¹H NMR: The spectrum is expected to be complex in the aliphatic region (approximately 0.8-1.6 ppm). Multiple overlapping multiplets for the methine and methylene (B1212753) protons and several doublets and triplets for the methyl groups would be anticipated.

-

¹³C NMR: The spectrum will show 11 distinct signals for the carbon atoms, as all are chemically non-equivalent. The chemical shifts are expected in the typical alkane region (approximately 10-40 ppm). DEPT experiments would be useful to distinguish between CH, CH₂, and CH₃ groups.[17]

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z = 156 may be of low abundance or absent.[18][19] The fragmentation pattern will be characteristic of a branched alkane, with prominent peaks resulting from cleavage at the branched positions to form stable secondary and tertiary carbocations.[18][19] Expected major fragments would correspond to the loss of alkyl radicals.

This document provides a framework for the laboratory synthesis of this compound. Researchers should adapt these protocols based on available equipment and safety considerations. As with all chemical syntheses, appropriate risk assessments should be conducted prior to commencing any experimental work.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. A new method for the radical deoxygenation of tertiary alcohols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. A new method for the radical deoxygenation of tertiary alcohols | Semantic Scholar [semanticscholar.org]

- 7. Deoxygenation [organic-chemistry.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cobalt-Catalyzed C–Se Bond Activation: Cross-Coupling of Organoselenides with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arkat-usa.org [arkat-usa.org]

- 15. This compound [chemicalbook.com]

- 16. This compound [chemister.ru]

- 17. benchchem.com [benchchem.com]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. GCMS Section 6.9.2 [people.whitman.edu]

Application Note: Analysis of 2,3,4-Trimethyloctane by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,4-Trimethyloctane is a branched-chain alkane that may be of interest in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker or impurity in chemical synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds such as this compound. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₄[1] |

| Molecular Weight | 156.31 g/mol [1] |

| Boiling Point | 184.1 °C[2] |

| Kovats Retention Index | 1016.6 (semi-standard non-polar column)[1] |

Experimental Workflow

References

Application Notes and Protocols for the NMR Analysis of 2,3,4-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of 2,3,4-Trimethyloctane using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed methodologies for sample preparation and key one- and two-dimensional NMR experiments are presented, along with predicted quantitative data to facilitate the analysis of this branched alkane.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. For saturated hydrocarbons such as this compound, which lack chromophores for UV-Vis spectroscopy and may be difficult to crystallize for X-ray diffraction, NMR is the primary tool for structural characterization. The complexity of the proton (¹H) NMR spectra of branched alkanes arises from significant signal overlap in the upfield region (typically 0.5-2.0 ppm).[1] However, the application of a suite of NMR experiments, including ¹³C NMR and two-dimensional techniques like COSY, HSQC, and HMBC, allows for the complete assignment of all proton and carbon signals, providing a detailed picture of the molecule's connectivity.

Predicted NMR Data for this compound

Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted chemical shifts (δ) and coupling constants (J). These values are estimated based on established NMR principles and data from structurally similar compounds. They serve as a guide for researchers performing NMR analysis on this molecule.

Structure of this compound:

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ at 500 MHz

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 0.88 | t | 7.0 |

| H-2 (CH₃) | 0.85 | d | 6.8 |

| H-3 (CH₃) | 0.83 | d | 6.8 |

| H-4 (CH₃) | 0.81 | d | 6.8 |

| H-5 | 1.15-1.30 | m | - |

| H-6 | 1.15-1.30 | m | - |

| H-7 | 1.15-1.30 | m | - |

| H-8 | 0.90 | t | 7.2 |

| H-2' (CH) | 1.50-1.65 | m | - |

| H-3' (CH) | 1.50-1.65 | m | - |

| H-4' (CH) | 1.50-1.65 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃ at 125 MHz

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 14.1 |

| C-2 (CH₃) | 19.5 |

| C-3 (CH₃) | 16.0 |

| C-4 (CH₃) | 11.5 |

| C-5 | 30.0 |

| C-6 | 23.0 |

| C-7 | 32.0 |

| C-8 | 14.2 |

| C-2' (CH) | 35.0 |

| C-3' (CH) | 40.0 |

| C-4' (CH) | 45.0 |

Experimental Protocols

A detailed and systematic approach is crucial for the successful NMR analysis of this compound. The following protocols outline the necessary steps from sample preparation to the acquisition of one- and two-dimensional NMR spectra.

Protocol 1: Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like alkanes.

-

Concentration: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[2] For the less sensitive ¹³C NMR and 2D experiments, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[2]

-

Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for high-purity samples, referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is often sufficient.

Protocol 2: ¹H NMR Spectroscopy

-

Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal magnetic field homogeneity.

-

Acquisition Parameters (Example for a 500 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-15 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis using TMS or the residual solvent signal.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Protocol 3: ¹³C{¹H} NMR Spectroscopy

-

Instrument Setup: Tune the carbon channel and shim the spectrometer.

-

Acquisition Parameters (Example for a 125 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 220-250 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048 or more, depending on the concentration and desired signal-to-noise ratio.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform.

-

Phase the spectrum.

-

Calibrate the chemical shift axis.

-

Protocol 4: 2D NMR - COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4]

-

Acquisition Parameters:

-

Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpmf' on Bruker instruments).

-

Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

-

Number of Increments (t1): 256-512.

-

Number of Scans per Increment: 2-8.

-

-

Data Processing and Interpretation:

-

Process the 2D data with appropriate window functions (e.g., sine-bell).

-

Symmetrize the spectrum.

-

Correlate cross-peaks, which appear off the diagonal, to identify coupled proton networks. For this compound, this will reveal the connectivity of the entire carbon backbone through H-C-C-H correlations.

-

Protocol 5: 2D NMR - HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation).[5][6] An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups.[5]

-

Acquisition Parameters:

-

Pulse Program: Standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' for edited HSQC on Bruker instruments).

-

¹H Spectral Width: Same as the ¹H NMR spectrum.

-